molecular formula C19H21N3OS B607960 4-Cyclopentyl-2-((2,5-dimethylbenzyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile CAS No. 1383539-73-8

4-Cyclopentyl-2-((2,5-dimethylbenzyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No. B607960
CAS RN: 1383539-73-8
M. Wt: 339.45
InChI Key: QLLWRTHDHRGHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Exchange protein activated by cAMP (Epac) proteins mediate cAMP signaling independent of protein kinase A (PKA). HJC0197 is a cell-permeable inhibitor of Epac1 and Epac2 (IC50 = 5.9 µM for Epac2). It inhibits Epac1-mediated Rap1-GDP exchange activity at 25 µM, but has no effect on cAMP-induced type I and II PKA activity at this concentration. Pretreatment of HEK293 cells expressing either Epac1 or Epac2 with 10 µM HJC0197 completely blocks Epac-mediated phosphorylation of Akt. HJC0197 has been used to study the role of Epac signaling in chondrogenesis in chicken micromass cultures.
Novel Epac antagonist
HJC0197 is a EPAC (erythromycin propionate-N-acetylcysteinate) inhibitor. EPAC inhibitor may prevent pancreatic cancer cell migration and invasion.

Scientific Research Applications

  • Anti-HIV Activity: A study explored the synthesis and anti-HIV-1 integrase activity of cyano pyrimidinones, closely related to the compound . They found significant inhibition against HIV-1 integrase in their assays, suggesting potential applications in anti-HIV therapies (Ramajayam et al., 2009).

  • Antibacterial Activity: Research on the synthesis of novel pyrimidine-based heterocycles, including compounds similar to 4-Cyclopentyl-2-((2,5-dimethylbenzyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, showed antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibacterial agents (Shehta & Abdel Hamid, 2019).

  • HIV Integrase Strand Transfer Inhibitors: Another study focused on the design, synthesis, and in vitro evaluation of tetrahydropyrimidine-5-carbonitrile derivatives as HIV integrase strand transfer inhibitors. This research suggests the utility of these compounds in developing new treatments for HIV (Wadhwa et al., 2020).

  • CDK4 Protein Affinity: A study involving molecular docking and synthesis of related compounds revealed high affinity with CDK4 protein, indicating potential applications in cancer therapy (Holam et al., 2022).

  • Dihydrofolate Reductase Inhibitors: Research on the structural insights of dihydropyrimidine-5-carbonitrile derivatives revealed their potential as dihydrofolate reductase inhibitors, which could be significant in developing new cancer treatments (Al-Wahaibi et al., 2021).

properties

IUPAC Name

4-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-12-7-8-13(2)15(9-12)11-24-19-21-17(14-5-3-4-6-14)16(10-20)18(23)22-19/h7-9,14H,3-6,11H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLWRTHDHRGHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=C(C(=O)N2)C#N)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopentyl-2-((2,5-dimethylbenzyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.